2-Hydroxy-4,6-dimethylbenzonitrile
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Overview
Description
2-Hydroxy-4,6-dimethylbenzonitrile is a chemical compound with the molecular formula C₉H₉NO. It is a derivative of homovanillic acid, which is a metabolite of dopamine. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylphenol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2,6-Dimethylbenzoquinone
Reduction: 2-Hydroxy-4,6-dimethylbenzylamine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-4,6-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s hydroxyl and nitrile groups play a crucial role in its binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Hydroxy-4-methylbenzonitrile
- 2-Hydroxy-6-methylbenzonitrile
- 4-Hydroxy-2,6-dimethylbenzonitrile
Comparison: 2-Hydroxy-4,6-dimethylbenzonitrile is unique due to the presence of both hydroxyl and nitrile groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the compound’s reactivity and interaction with biological targets can differ significantly from those of its similar compounds .
Properties
IUPAC Name |
2-hydroxy-4,6-dimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMNJCHYLBTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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